Sulfaclomide

描述

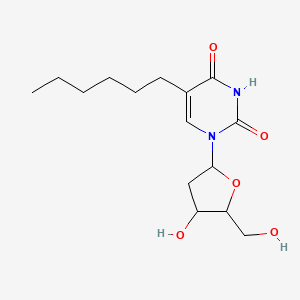

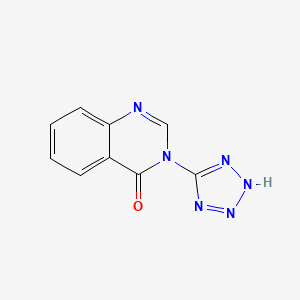

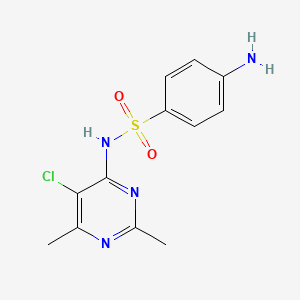

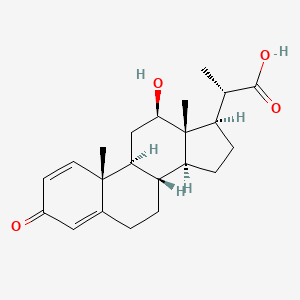

磺胺氯嘧啶是一种磺胺类化合物,分子式为C₁₂H₁₃ClN₄O₂S。它以其抗菌特性而闻名,并被应用于各种医药和工业领域。磺胺氯嘧啶属于磺胺类药物,这类药物是含有磺胺基团连接到芳香胺上的合成抗菌剂。

准备方法

合成路线和反应条件: 磺胺氯嘧啶可以通过磺酰氯与胺的反应合成。一种常见的方法是使用通过氧化氯化从硫醇衍生的磺酰氯。 反应通常使用过氧化氢和亚硫酰氯等试剂,然后加入胺来形成磺胺 .

工业生产方法: 磺胺氯嘧啶的工业生产通常涉及使用类似方法的大规模合成,但针对更高收率和纯度进行了优化。 该过程可能包括通过重结晶进行纯化步骤以及使用催化剂来提高反应效率 .

化学反应分析

反应类型: 磺胺氯嘧啶经历各种化学反应,包括:

氧化: 将硫醇衍生物转化为磺酰氯。

取代: 与胺反应形成磺胺。

还原: 将硝基还原为胺。

常用试剂和条件:

氧化: 过氧化氢、亚硫酰氯。

取代: 胺,通常在温和条件下使用三乙胺等催化剂。

还原: 硼氢化钠等还原剂。

主要产物: 这些反应的主要产物是磺胺氯嘧啶本身,以及各种中间体,如磺酰氯和胺 .

科学研究应用

磺胺氯嘧啶在科学研究中具有广泛的应用:

化学: 用作有机合成的试剂,以及作为更复杂分子的构建块。

生物学: 研究其抗菌特性及其对细菌生长的影响。

医学: 由于其抑制细菌酶活性的能力,被用于治疗细菌感染。

作用机制

磺胺氯嘧啶通过抑制二氢叶酸合成酶发挥其抗菌作用。该酶对于细菌中叶酸的合成至关重要。 通过竞争性抑制这种酶,磺胺氯嘧啶阻止细菌合成叶酸,而叶酸对于它们的生长和复制至关重要 .

类似化合物:

磺胺醋酰胺: 另一种具有类似抗菌特性的磺胺类药物,用于治疗眼部感染。

磺胺多辛: 与乙胺嘧啶联合使用,用于治疗疟疾。

磺胺酰胺: 最早的磺胺类药物之一,用于治疗细菌感染。

独特性: 磺胺氯嘧啶因其独特的分子结构而独特,该结构提供了独特的抗菌活性谱。 它抑制二氢叶酸合成酶的能力使其特别有效地对抗某些可能对其他磺胺类药物产生抗药性的细菌菌株 .

相似化合物的比较

Sulfacetamide: Another sulfonamide with similar antibacterial properties, used in the treatment of ocular infections.

Sulfadoxine: Used in combination with pyrimethamine for the treatment of malaria.

Sulfanilamide: One of the earliest sulfonamides, used to treat bacterial infections.

Uniqueness: Sulfaclomide is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity. Its ability to inhibit dihydropteroate synthetase makes it particularly effective against certain bacterial strains that may be resistant to other sulfonamides .

属性

IUPAC Name |

4-amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBLWVSZNZIWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28002-60-0 (mono-hydrochloride salt) | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20960591 | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4015-18-3 | |

| Record name | Sulfaclomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4015-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXA8K5U95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfaclomide?

A1: this compound is a sulfonamide bacteriostatic antibiotic. [, , , , , ] It competitively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [, , , , , ] This inhibition disrupts the production of essential nucleic acids in bacteria, ultimately halting their growth and proliferation.

Q2: How does impaired renal function affect this compound pharmacokinetics?

A2: Studies demonstrate that patients with impaired renal function (creatinine >2mg/100ml) exhibit significantly prolonged this compound elimination half-lives compared to individuals with normal renal function. [] This highlights the importance of considering renal function when administering this compound.

Q3: Does this compound administration impact the pharmacokinetics of other drugs?

A3: Research indicates that repeated this compound administration can shorten the elimination half-life of para-aminohippurate (PAH), a compound used to assess renal function. [, ] This suggests a potential drug interaction that warrants further investigation.

Q4: How does urine pH influence this compound excretion?

A5: Research in rats suggests that this compound renal excretion is influenced by urine pH. [] Acidic urine, induced by ammonium chloride, retards excretion, while alkaline urine, induced by sodium bicarbonate, accelerates it. [] This highlights the potential impact of urinary pH modifiers on this compound pharmacokinetics.

Q5: What are the implications of this compound's long half-life for clinical use?

A6: this compound is classified as a long-acting sulfonamide due to its extended elimination half-life. [, ] This property allows for less frequent dosing, which can improve patient compliance. [, ]

Q6: Are there genetic factors influencing this compound pharmacokinetics?

A7: Studies reveal that both the elimination half-life and the maximum acetylation rate of this compound in urine are genetically determined, exhibiting a polymodal distribution within the population. [] This underscores the importance of personalized medicine considerations for this compound therapy.

Q7: How does this compound compare to other drugs in terms of pharmacokinetics in patients with renal impairment?

A8: Unlike drugs like Mebacid and Nevigramon, which are eliminated primarily through metabolism, this compound's elimination is significantly impacted by renal impairment, leading to a prolonged half-life. [] This emphasizes the need for careful dose adjustments in patients with compromised renal function.

Q8: Does the age of the subject influence the pharmacokinetics of this compound?

A9: Research in rats indicates that the stimulation of renal excretion of PAH by repeated administration of compounds like this compound is less pronounced in young rats compared to adult animals. [] This suggests potential age-related differences in this compound pharmacokinetics.

Q9: Are there any known interactions between this compound and humic acids?

A10: One study explored the impact of humic acids on this compound absorption in rats, but further research is needed to draw definitive conclusions about their interaction. []

Q10: What analytical techniques are employed in the study and quality control of this compound?

A11: High-performance liquid chromatography (HPLC) has been utilized as a valuable analytical technique in the process analysis of this compound production, showcasing its role in quality control measures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)

![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)